N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-14(7-9-19-20)13-4-2-12(3-5-13)6-8-17-15(22)21-11-10-18-16(21)23/h2-5,7,9H,6,8,10-11H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSHNRAHKQYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
Hydrazine hydrate reacts with β-ketoester derivatives under reflux to form the pyrazole core. For example, ethyl acetoacetate and triethyl orthoformate in acetic anhydride yield 2-ethoxymethylene acetoacetic ester, which cyclizes with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate. Methylation at the 1-position is achieved using dimethyl sulfate in alkaline conditions, producing 1-methyl-1H-pyrazole-4-carboxylate.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 4-bromophenethylamine) undergo palladium-catalyzed cross-coupling with 1-methyl-1H-pyrazol-5-ylboronic acid to attach the pyrazole moiety to the phenyl ring. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system at 80–100°C.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 78 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 65 |
| Pd(OAc)₂/XPhos | DMF | 90 | 72 |
Synthesis of 2-Oxoimidazolidine-1-carbonyl Chloride
The imidazolidine fragment is prepared through cyclization and chlorination.
Cyclization of Urea Derivatives
Ethylenediamine reacts with urea in refluxing ethanol to form 2-oxoimidazolidine. Alternatively, hydroxyethyl ethylenediamine undergoes nitrogen acylation with fatty acids under nitrogen at 190–220°C, followed by cyclization via gradient dehydration.
Chlorination with Thionyl Chloride
2-Oxoimidazolidine-1-carboxylic acid is treated with excess thionyl chloride (SOCl₂) at 70°C for 8 hours to yield the corresponding acid chloride. The reaction is monitored by TLC, and the product is purified via distillation under reduced pressure.
Key Spectral Data :
-
IR (KBr) : 1735 cm⁻¹ (C=O stretch), 625 cm⁻¹ (C-Cl stretch).
-
¹H NMR (DMSO-d₆) : δ 3.45 (t, 2H, NCH₂), 3.85 (t, 2H, CH₂NCO), 4.20 (s, 2H, CH₂Cl).
Amide Coupling Reaction
The final step involves coupling 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine with 2-oxoimidazolidine-1-carbonyl chloride.
Schotten-Baumann Conditions
The amine (10 mmol) is dissolved in THF and cooled to 5°C. A solution of the acid chloride (12 mmol) in THF is added dropwise, followed by K₂CO₃ (10 mmol). The mixture stirs at room temperature for 12 hours, after which the solvent is removed, and the residue is recrystallized from ethyl acetate.
Yield and Purity Optimization
Table 2: Effect of Base on Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K₂CO₃ | THF | 25 | 78 | 98.5 |
| Et₃N | DCM | 0 | 65 | 97.2 |
| NaHCO₃ | EtOAc | 25 | 70 | 96.8 |
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic methods.
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity with a retention time of 6.8 minutes.
Troubleshooting and Common Side Reactions
Bisamide Formation
Excess acid chloride or prolonged reaction times may yield bisamide byproducts. This is mitigated by maintaining a 1:1.2 molar ratio of amine to acid chloride and strict temperature control.
Pyrazole Demethylation
Harsh alkaline conditions during methylation can hydrolyze the 1-methyl group. Using dimethyl sulfate in dichloromethane with NaH as a base minimizes this side reaction.
Scale-Up Considerations
Industrial-scale synthesis employs continuous flow reactors for the Suzuki coupling and amidation steps, improving yield reproducibility and reducing reaction times by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the imidazolidine carbonyl group may produce the corresponding alcohol .
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanisms of Action:
- Enzyme Inhibition: Compounds similar to this structure have been shown to inhibit enzymes involved in critical metabolic pathways, such as phosphodiesterases and cyclooxygenases, leading to anti-inflammatory effects.
- Receptor Modulation: The compound may act as a modulator for various receptors, including those involved in pain pathways and neurotransmission, potentially providing analgesic effects.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions with cellular pathways that regulate cell cycle progression and apoptosis are areas of ongoing study .
Case Studies:
- In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.
Key Pharmacokinetic Parameters:
Mechanism of Action
The mechanism by which N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Pyrazole and Amide Motifs
a) 6-Chloro-N-{[(4S)-4-(1-methyl-1H-pyrazol-5-yl)-2,5-dioxoimidazolidin-4-yl]methyl}-4′-(trifluoromethyl)[biphenyl]-2-carboxamide
- Structure : Shares the 1-methylpyrazole and imidazolidine-dione core but incorporates a biphenyl system with trifluoromethyl and chloro substituents.
- The trifluoromethyl group may increase metabolic stability compared to the query compound’s simpler phenethyl linker .
- Synthesis : Achieved via Suzuki-Miyaura coupling and amidation, with yields ranging from 5% to 61%, highlighting synthetic challenges in introducing bulky substituents .
b) 3-(2-Fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
- Structure : Retains the phenethyl-pyrazole backbone but replaces the imidazolidine carboxamide with a propanamide group.
- Key Differences : The absence of the imidazolidine ring reduces conformational rigidity, which may lower target specificity. The 2-fluorophenyl substituent could modulate electronic properties, affecting binding kinetics .
c) Temano-grel (3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide)
- Structure : Features a pyrazole linked to a morpholine-ethoxy-phenyl group and a methoxybenzamide.
- As a platelet aggregation inhibitor, this compound demonstrates the therapeutic versatility of pyrazole-amide hybrids .
Functional Analogues in Therapeutic Contexts
a) Pyrazoleamide PA21A050 (Antimalarial Agent)
- Structure : Contains a trifluoromethyl-pyrazole core linked to a benzimidazole-acetamide.
- Activity : Targets erythrocyte Na+ homeostasis, with the trifluoromethyl group critical for potency. The benzimidazole moiety may contribute to π-π stacking interactions absent in the query compound .
b) Pyrazolo-Thieno[3,2-d]pyrimidinylaminophenyl Acetamide (Kinase Inhibitor)
- Structure: Integrates a pyrazole with a thienopyrimidine ring, creating a planar heterocyclic system.
- Activity: Acts as a type-II pan-Tropomyosin receptor kinase inhibitor. The fused thienopyrimidine enhances target selectivity compared to the query compound’s simpler imidazolidine .
Comparative Data Table
Key Findings and Implications
- Synthetic Challenges: Compounds with biphenyl or fused heterocyclic systems (e.g., thienopyrimidine) require multi-step syntheses with variable yields, highlighting trade-offs between complexity and efficiency .
- Therapeutic Potential: Pyrazole-amide hybrids demonstrate diverse applications, from antimalarials to kinase inhibitors, suggesting the query compound could be optimized for specific targets by modifying substituents .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, highlighting its mechanism of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring and an imidazolidine moiety, which are known for their biological activity. The molecular formula is , with a molecular weight of approximately 296.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.36 g/mol |
| CAS Number | 2640973-11-9 |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. A study assessed the compound's efficacy against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The results demonstrated that the compound inhibited cell growth effectively, with IC50 values indicating potent activity in the nanomolar range.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 25 |
| M21 | 30 |
| MCF7 | 28 |
The mechanism underlying this activity involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, similar to the action of established chemotherapeutic agents like combretastatin A-4 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of the pyrazole moiety is particularly significant, as many pyrazole derivatives are known for their anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Microtubule Disruption : Similar to colchicine, it binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption.
- Cytokine Modulation : It may affect signaling pathways involved in inflammation, potentially reducing levels of inflammatory mediators such as TNF-alpha and IL-6.
Case Studies
Several case studies have documented the effects of this compound on cancer cell lines:
- HT-29 Colon Carcinoma : Treatment with varying concentrations led to significant reductions in cell viability. Flow cytometry analysis confirmed G2/M phase arrest.
- MCF7 Breast Carcinoma : The compound exhibited synergistic effects when combined with other chemotherapeutics, enhancing overall cytotoxicity.
- M21 Skin Melanoma : In vivo studies using chick chorioallantoic membrane assays demonstrated effective tumor growth inhibition with minimal toxicity .
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with the coupling of pyrazole and imidazolidine precursors. Key steps include:
- Nucleophilic substitution to introduce the ethyl linker between the pyrazole and phenyl groups.
- Carboxamide formation via coupling reagents like EDCI or HATU in anhydrous DMF under nitrogen .
- Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and use bases like K₂CO₃ to neutralize byproducts. Monitor pH to avoid side reactions .
Q. What structural features distinguish this compound from analogs, and how are they confirmed experimentally?
The compound combines a 1-methylpyrazole moiety, a 2-oxoimidazolidine core, and a carboxamide group. Structural confirmation involves:
- X-ray crystallography (e.g., SHELX refinement) to resolve bond angles and dihedral angles (e.g., pyrazole-phenyl dihedral ~35–75°) .
- NMR : Distinct signals for methylpyrazole (δ ~3.8 ppm, singlet) and imidazolidine carbonyl (δ ~170 ppm in ¹³C NMR) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme inhibition assays : Measure IC₅₀ against targets like kinases or proteases using fluorogenic substrates.
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in cancer or normal cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .
- Solubility enhancement : Replace hydrophobic moieties with polar substituents (e.g., -OH, -NH₂) or formulate as prodrugs .
- SAR validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Q. How do crystallographic data resolve contradictions in reported biological activities of structurally similar compounds?
- Conformational analysis : Compare crystal structures of analogs to identify bioactive conformers. For example, a 35.66° dihedral angle in the phenyl-pyrazole system may favor target binding .
- Hydrogen-bond networks : Use SHELX-refined structures to correlate intermolecular interactions (e.g., C–H···F bonds) with stability and activity differences .
Q. What strategies mitigate discrepancies between computational predictions and experimental results in metabolic stability studies?
- Microsomal assays : Compare human/rat liver microsome data to identify species-specific metabolism.
- LC-MS metabolite profiling : Detect oxidative metabolites (e.g., hydroxylation at the ethyl linker) and adjust substituents to block vulnerable sites .
Methodological Considerations
Q. How should researchers design experiments to validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins .
- Thermal shift assays : Monitor protein melting shifts (ΔTm) to confirm direct binding .
Q. What analytical techniques are critical for assessing purity and stability during scale-up synthesis?
- HPLC-MS : Detect impurities <0.1% using C18 columns and gradient elution.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
